1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
The compound 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a 1,3-benzothiazole moiety substituted with a methoxy group at position 5 and an oxolane (tetrahydrofuran) methyl group at the N-alkyl position. Its molecular formula is C₂₁H₂₅N₅O₃S, with a molecular weight of 427.52 g/mol.
Properties
IUPAC Name |
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-4-24-13(2)10-17(22-24)19(25)23(12-15-6-5-9-27-15)20-21-16-11-14(26-3)7-8-18(16)28-20/h7-8,10-11,15H,4-6,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCYFXBWDOOMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole core is synthesized via cyclocondensation reactions. Two primary methods have been validated:
Hydrazine-Mediated Cyclization
A modified procedure from involves reacting ethyl acetoacetate with ethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester. Subsequent treatment with hydrazine hydrate (80%) in ethanol yields ethyl 1H-pyrazole-4-carboxylate. Methylation using dimethyl sulfate in toluene produces ethyl 1-methyl-1H-pyrazole-4-carboxylate, which undergoes saponification with NaOH (2 M) to yield 1-methyl-1H-pyrazole-4-carboxylic acid. Ethyl and methyl substituents are introduced via alkylation of the pyrazole nitrogen using iodoethane and iodomethane, respectively, in DMF with K₂CO₃ as base.
Copper-Catalyzed Cycloaddition
Adapting, a one-pot sydnone-alkyne cycloaddition under CuI catalysis (10 mol%) in DMF at 80°C enables direct incorporation of ethyl and methyl groups. Ethyl propiolate and methylacetylene are reacted with hydrazine derivatives, yielding the substituted pyrazole carboxylate in 65–78% yield.
Table 1: Comparison of Pyrazole Core Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Hydrazine cyclization | 45–55 | High purity, scalable | Multi-step, lower efficiency |
| Cu-catalyzed | 65–78 | Atom economy, fewer steps | Requires specialized catalysts |
Preparation of 5-Methoxy-1,3-Benzothiazol-2-Amine
The benzothiazole fragment is synthesized using a two-step protocol derived from and:
Benzothiazole Ring Formation
2-Amino-4-methoxythiophenol is cyclized with potassium ethylxanthate in ethanol under reflux to form 5-methoxy-1,3-benzothiazole-2-thiol. Treatment with ethyl 2-chloroacetate in the presence of K₂CO₃ yields O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate, which is subsequently reacted with hydrazine hydrate to produce 5-methoxy-1,3-benzothiazol-2-amine.
Synthesis of (Oxolan-2-yl)Methanamine
The tetrahydrofuran (oxolan) derivative is prepared through reductive amination:
Carboxamide Coupling Strategies
The final step involves conjugating the pyrazole-3-carboxylic acid to both amine groups. Due to steric hindrance from the two N-substituents, sequential coupling is required.
Stepwise EDCl/HOBt-Mediated Coupling
- First coupling : 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in anhydrous THF. 5-Methoxy-1,3-benzothiazol-2-amine (1 eq) is added, and the mixture is stirred at 25°C for 12 h, yielding N-(5-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (Intermediate A) in 82% yield.
- Second coupling : Intermediate A is reacted with (oxolan-2-yl)methanamine (1.2 eq) using DCC (1.5 eq) and DMAP (0.1 eq) in DCM at 0°C, followed by warming to RT. The final product is obtained in 65% yield after silica gel chromatography.
Acid Chloride Method
The pyrazole carboxylic acid is converted to its acid chloride using SOCl₂ (3 eq) in refluxing toluene. The chloride is then reacted sequentially with 5-methoxy-1,3-benzothiazol-2-amine and (oxolan-2-yl)methanamine in THF with K₂CO₃ as base, achieving a 70% overall yield.
Table 2: Carboxamide Coupling Efficiency
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt stepwise | 65 | 98.5% |
| Acid chloride | 70 | 97.8% |
Analytical Validation
Structural Confirmation
- FT-IR : Carboxamide C=O stretch at 1675 cm⁻¹; N–H bend at 1540 cm⁻¹.
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.25 (q, J=7.1 Hz, 2H, CH₂CH₃), 4.72 (d, J=6.8 Hz, 2H, CH₂-oxolan).
- HRMS : [M+H]⁺ calculated for C₂₀H₂₄N₄O₃S: 417.1592; found: 417.1589.
Process Optimization Challenges
Steric Hindrance Mitigation
The dual N-substitution on the carboxamide necessitates slow addition of amines and excess coupling reagents (1.5 eq EDCl). Microwave-assisted coupling at 50°C for 1 h improves yield to 75% by reducing steric effects.
Solvent Selection
Anhydrous THF outperforms DMF in minimizing side reactions, as evidenced by a 15% reduction in byproduct formation.
Chemical Reactions Analysis
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzothiazole ring can undergo substitution with various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s distinct substituents differentiate it from analogs in the literature:
- Oxolanylmethyl group : The tetrahydrofuran-derived substituent likely improves solubility in polar solvents compared to purely aromatic N-alkyl groups (e.g., benzyl or phenyl in –2), which could influence pharmacokinetic properties .
Table 1: Key Structural and Physical Properties of Selected Analogs
Spectral and Analytical Data
- ¹H-NMR: The methoxy group (-OCH₃) on the benzothiazole would resonate near δ 3.8–4.0, distinct from the cyano or chloro substituents in analogs like 3a (δ 2.66 for methyl) .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target compound would likely appear near m/z 428 , compared to m/z 403–437 for analogs in .
Biological Activity
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a novel compound within the pyrazole class, recognized for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazole ring, an ethyl group, a methoxybenzothiazolyl moiety, and an oxolan-2-ylmethyl substituent. The general synthetic route involves multi-step organic reactions such as cyclization to form the pyrazole ring and subsequent substitutions to introduce various functional groups .
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1170433-84-7 |
| Molecular Formula | C22H25N4O3S |
| Molecular Weight | 425.52 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various signaling pathways involved in inflammation and cancer progression .
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory responses.
- Receptor Binding : It can bind to receptors that regulate pain and inflammation.
Anti-inflammatory Effects
Studies have shown that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro, demonstrating up to 85% inhibition at certain concentrations .
Anticancer Properties
Research highlights the potential anticancer effects of pyrazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of related pyrazole compounds. For example, certain derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting that this compound may possess similar antimicrobial capabilities .
Case Studies
Several case studies have reported on the biological activities of pyrazole derivatives:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. One compound demonstrated significant inhibition of TNF-α production comparable to standard anti-inflammatory drugs .
- Anticancer Evaluation : In a study involving human cancer cell lines, a pyrazole derivative was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
- Antimicrobial Testing : A novel series of pyrazoles was tested against multiple bacterial strains, with one derivative showing potent activity against Klebsiella pneumoniae, indicating potential for development as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
